molecular formula C10H7BrO B2511232 3-(4-Bromophenyl)furan CAS No. 36381-94-9

3-(4-Bromophenyl)furan

Cat. No.: B2511232
CAS No.: 36381-94-9
M. Wt: 223.069
InChI Key: SDKJDQLEFMMXET-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)furan is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.069. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

A study by Siddiqa et al. (2022) on N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This suggests potential applications in combating bacterial resistance in clinical settings (Siddiqa et al., 2022).

Antifungal Activity

Research by Buchta et al. (2004) found that derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including the 4-bromophenyl derivative, exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds. This points towards their use in antifungal treatments, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Photophysical Applications

Kojima et al. (2016) synthesized a series of 2,3-diphenylphenanthro[9,10-b]furans, including a bis(4-bromophenyl) derivative. These compounds displayed intense blue fluorescence in solution and solid state, indicating potential applications in photophysical studies and materials science (Kojima et al., 2016).

Antiprotozoal Activity

Das and Boykin (1977) synthesized a range of 2,5-bis(4-guanylphenyl)furans and related analogues, including derivatives of 2,5-bis(4-bromophenyl)furan. Some compounds exhibited significant antitrypanosomal activity, suggesting their potential in developing treatments for protozoal infections (Das & Boykin, 1977).

Cytotoxicity and Anticancer Research

Castro-Torres et al. (2020) evaluated the cytotoxicity of halogen-furan-2(5H)-one-type derivatives, including bromophenyl derivatives, against human cancer cell lines. Their study indicated the potential of these compounds in developing anticancer treatments, particularly due to their ability to induce cell death by apoptosis (Castro-Torres et al., 2020).

Safety and Hazards

3-(4-Bromophenyl)furan is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Furan derivatives, including 3-(4-Bromophenyl)furan, are valuable building blocks for the synthesis of fine chemicals, polymers, and pharmaceutically active compounds . Their synthesis methods, particularly those that are environmentally friendly, are areas of ongoing research . The structural diversity of furan derivatives makes them promising scaffolds for novel drug discovery .

Properties

IUPAC Name

3-(4-bromophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJDQLEFMMXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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